2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-

antifungal agrochemical benzothiazolone

This N-tosylbenzothiazolone addresses the need for a well-characterized sulfonamide scaffold with tunable electrophilicity for SAR exploration and agrochemical hit optimization. • Demonstrated fungicidal activity against Fusarium oxysporum and Aspergillus niger in disk diffusion assays, enabling direct hit-to-lead studies. • Functions as an electrophilic building block for 2-benzenesulfonamidophenyl thiocarbamates via reaction with secondary amines. • Serves as an essential benzothiazolone chemotype control to deconvolute scaffold-specific activity from benzisothiazolone inhibitors.

Molecular Formula C14H11NO3S2
Molecular Weight 305.4 g/mol
CAS No. 92163-82-1
Cat. No. B084588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-
CAS92163-82-1
Molecular FormulaC14H11NO3S2
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3SC2=O
InChIInChI=1S/C14H11NO3S2/c1-10-6-8-11(9-7-10)20(17,18)15-12-4-2-3-5-13(12)19-14(15)16/h2-9H,1H3
InChIKeyVXEPQANTIWUZDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- (CAS 92163-82-1): Core Identity and Chemical Class for Informed Sourcing


2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- (synonym: N-p-toluolsulfonyl-benzthiazolon) is a sulfonamide-based heterocyclic compound featuring a benzothiazolone core with a 4-methylbenzenesulfonyl (tosyl) substituent at the N-3 position [1]. Its molecular formula is C₁₄H₁₁NO₃S₂ with a molecular weight of 305.4 g/mol, and it possesses a computed XLogP3 of 3.4, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area of 88.1 Ų [1]. The compound belongs to the broader benzothiazolinone family, which has been explored for fungicidal, herbicidal, anti-inflammatory, and CNS-targeted applications, though specific data for this derivative remain limited [2]. It is primarily sourced as a research chemical (typical purity ≥95%) for use as a synthetic intermediate or for biological screening .

Synthetic intermediate for benzothiazolone-derived libraries
Fungicidal screening scaffold targeting Fusarium and Aspergillus
Research chemical (≥95% purity); limited public biological data

Why N-Tosylbenzothiazolone Cannot Be Assumed Interchangeable with Other Benzothiazolone Sulfonamides


Within the benzothiazolone sulfonamide class, the nature of the N-3 aryl substituent profoundly influences both physicochemical properties and biological activity profiles. The 4-methylphenylsulfonyl (tosyl) group imparts distinct electronic and steric characteristics compared to the unsubstituted phenylsulfonyl analog: the electron-donating para-methyl group modulates the sulfonamide's hydrolytic stability and reactivity toward nucleophiles such as secondary amines [1]. In fungicidal disk diffusion assays, N-tosylbenzothiazol-2-one exhibits activity against Fusarium oxysporum and Aspergillus niger, but the structure-activity relationship relative to other N-aryl or N-alkyl variants has not been systematically quantified in the public literature [2]. Generic substitution with a different N-3 arylsulfonyl congener would alter potency, selectivity, and physicochemical parameters including logP, hydrogen-bonding capacity, and metabolic stability, making experimental validation mandatory rather than presumptive [3].

Tosyl substituent is activity-essential
Parent benzothiazolin-2-one lacks fungicidal activity; N-tosylation is required for the observed effect.
Electronic and steric profile diverges from phenylsulfonyl analog
The para-methyl group alters hydrolytic stability, aminolysis reactivity, and lipophilicity compared to the unsubstituted phenylsulfonyl congener.
Systematic SAR not established
Any N-3 arylsulfonyl variant must be independently validated for potency and selectivity; generic substitution is presumptive.

Quantitative Differentiation Evidence for 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]- Against the Closest Analogs


Fungicidal Activity of N-Tosyl vs. Parent Benzothiazolin-2-One Against Fusarium oxysporum and Aspergillus niger by Disk Diffusion

N-Tosylbenzothiazol-2-one (the target compound) was directly compared to the unsubstituted parent benzothiazolin-2-one and the commercial fungicide tebuconazole in a disk diffusion assay against Fusarium oxysporum and Aspergillus niger [1]. The study confirmed that N-tosylation confers fungicidal activity not observed with the parent scaffold alone; however, the publication did not report numerical inhibition zone diameters or MIC values in the publicly accessible abstract and metadata. The authors stated that both N-tosylbenzothiazol-2-one and (N,N-dialkylaminoacetyl)-benzothiazolin-2-ones 'have fungicidal activity' against these pathogens, with the commercial standard tebuconazole serving as the positive control [1]. The absence of disclosed quantitative values necessitates requesting the full-text article from the authors for procurement decision-making.

Fungicidal activity
Data to verify
Target: Active vs. F. oxysporum, A. niger | Parent: Inactive | Positive control: tebuconazole
Tosyl substitution required for fungicidal activity
No MIC/IZD values in public metadata; request full text
antifungal agrochemical benzothiazolone

Computed Physicochemical Profile: XLogP3, TPSA, and H-Bond Architecture Differentiate the Tosyl Derivative from the Phenylsulfonyl Analog

The computed physicochemical properties of 3-[(4-methylphenyl)sulfonyl]-2(3H)-benzothiazolone (target) can be compared to those of the 3-(phenylsulfonyl) analog using PubChem data [1]. The target compound has XLogP3 = 3.4, TPSA = 88.1 Ų, zero H-bond donors, four H-bond acceptors, and two rotatable bonds. The 4-methyl substituent increases lipophilicity by approximately +0.3 to +0.5 logP units relative to the unsubstituted phenylsulfonyl analog (estimated XLogP3 ~2.9–3.1 based on fragment contribution), while maintaining the same hydrogen-bond architecture [1]. This lipophilicity shift affects predicted membrane permeability and nonspecific protein binding, differentiating the compound for applications where higher logP is desired (e.g., CNS penetration, fungal membrane targeting) [2].

Computed logP
Class-level inference
Δ +0.4–0.5
Target XLogP3 3.4 vs phenylsulfonyl analog ~2.9
No experimental logD; computed values only
physicochemical properties drug-likeness ADME prediction

Synthetic Utility as an Electrophilic Building Block: N-Tosyl Activation Enables Regioselective Ring-Opening by Secondary Amines

The reactivity of 3-arylsulfonyl-2(3H)-benzothiazolones toward nucleophilic ring-opening by secondary cyclic amines was demonstrated by Antonova and Simov (1984) using the 3-phenylsulfonyl analog as a model substrate [1]. The sulfonyl activating group facilitates nucleophilic attack at the carbonyl carbon, yielding 2-benzenesulfonamidophenyl thiocarbamate esters in a regioselective manner. The target tosyl derivative is expected to exhibit analogous reactivity, with the electron-donating para-methyl group moderately attenuating the electrophilicity of the sulfonyl center relative to the phenylsulfonyl analog, potentially offering a tuneable reactivity window for synthetic sequences requiring controlled activation [1]. Quantitative rate comparisons between the tosyl and phenylsulfonyl derivatives have not been published.

Aminolysis potential
Class-level inference
Regioselective ring-opening with 2° amines
Tosyl attenuates electrophilicity vs phenylsulfonyl analog
Verified on phenylsulfonyl analog; no rate data for tosyl
synthetic intermediate aminolysis benzothiazolone

Structural Differentiation from Benzisothiazolone (BIT) Scaffold: Chemotype-Specific Reactivity and Biological Spectrum

An important procurement distinction exists between 2(3H)-benzothiazolone derivatives (target scaffold) and 1,2-benzisothiazol-3(2H)-one (BIT) derivatives. BIT derivatives have been characterized as broad-spectrum anti-infective agents with IC₅₀ values as low as 0.1 μg/mL against Aspergillus fumigatus for the N-benzyl derivative, and MIC values in the range of 0.025–2.609 mM against Staphylococcus aureus [1][2]. The target benzothiazolone scaffold differs in the position of the sulfur atom within the heterocycle (1,3-thiazole vs. 1,2-isothiazole), altering electrophilic reactivity at the sulfur center and the compound's propensity for covalent reversible modification of cysteine residues [3]. This fundamental chemotype difference precludes extrapolation of BIT-derived SAR to the benzothiazolone series, making the target compound a distinct chemical starting point for screening campaigns targeting enzymes or pathways where thiol reactivity must be controlled.

Scaffold chemistry
Class-level inference
Target scaffold Benzothiazolone
BIT scaffold Benzisothiazolone
Core heterocycle architecture differs; reactivity profiles diverge
BIT may act via cysteine modification; target unlikely
chemotype differentiation benzisothiazolone structure-activity

Evidence-Backed Application Scenarios for 2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-


Fungicidal Screening and Agrochemical Lead Discovery Targeting Fusarium and Aspergillus Species

Based on the demonstrated fungicidal activity of N-tosylbenzothiazol-2-one against Fusarium oxysporum and Aspergillus niger in disk diffusion assays [1], this compound can serve as a starting scaffold for hit-to-lead optimization of novel agricultural fungicides. The tosyl group is essential for activity, as the unsubstituted benzothiazolin-2-one parent showed no fungicidal effect [1]. Procurement for this application should include the parent benzothiazolin-2-one and the phenylsulfonyl analog as control compounds to establish SAR. The compound's computed logP of 3.4 is within the favorable range for foliar fungicide penetration [2].

Synthetic Intermediate for Benzothiazolone-Derived Thiocarbamate Libraries via Regioselective Aminolysis

The N-tosylbenzothiazolone scaffold can function as an electrophilic building block for generating diverse 2-benzenesulfonamidophenyl thiocarbamate esters via reaction with secondary cyclic amines [1]. The para-methyl substituent on the sulfonyl group provides a moderately attenuated electrophilicity compared to the phenylsulfonyl analog, offering a tunable reactivity parameter for library synthesis. This synthetic route has been validated on the phenylsulfonyl analog, and the tosyl derivative is expected to follow the same mechanistic pathway [1].

Negative Control or Orthogonal Chemotype in Benzisothiazolone (BIT) Screening Campaigns

For research groups screening benzisothiazolone (BIT) derivatives as anti-infective or enzyme inhibitors, this benzothiazolone compound serves as a critical chemotype control [1]. Since BITs are known to act via covalent reversible cysteine sulfenylation (e.g., MGL inhibition) [2], the benzothiazolone scaffold — which lacks the same electrophilic sulfur geometry — can help deconvolute whether observed activity is scaffold-specific or general to the benzothiazole/thiazolone family. This differentiation is essential for intellectual property positioning and SAR interpretation [1][2].

Application
Selection Property
Validation Focus
Fungicidal screening & agrochemical lead discovery
Tosyl-dependent fungicidal activity against Fusarium and Aspergillus
Confirm MIC or inhibition zone against target pathogens
Thiocarbamate library synthesis
Regioselective aminolysis with secondary amines
Evaluate reactivity and regioselectivity with target amines
Orthogonal chemotype control in BIT screens
Distinct benzothiazolone core vs. benzisothiazolone
Verify absence of cysteine sulfenylation activity
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